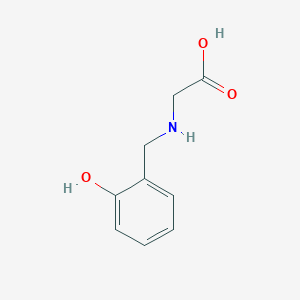
(2-Hydroxybenzyl)glycine
Vue d'ensemble
Description
N-(2-Hydroxybenzyl)-glycine is an organic compound that features a glycine molecule bonded to a 2-hydroxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxybenzyl)-glycine typically involves the reaction of glycine with 2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N-(2-Hydroxybenzyl)-glycine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxybenzyl)-glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Applications De Recherche Scientifique
N-(2-Hydroxybenzyl)-glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which N-(2-Hydroxybenzyl)-glycine exerts its effects involves its interaction with specific molecular targets. For example, it can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This interaction can disrupt the function of metalloenzymes and other metal-dependent processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxybenzyl)alanine
- N-(2-Hydroxybenzyl)ethylenediamine
- N-(2-Hydroxybenzyl)aspartate
Uniqueness
N-(2-Hydroxybenzyl)-glycine is unique due to its specific structure, which allows it to interact with biological systems in distinct ways. Its glycine backbone provides flexibility, while the 2-hydroxybenzyl group offers specific binding capabilities. This combination makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
2233-84-3 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-[(2-hydroxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C9H11NO3/c11-8-4-2-1-3-7(8)5-10-6-9(12)13/h1-4,10-11H,5-6H2,(H,12,13) |
Clé InChI |
FZQZIWPHRQKFPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCC(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-Piperidinecarboxamide](/img/structure/B8787539.png)








![3-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8787612.png)




